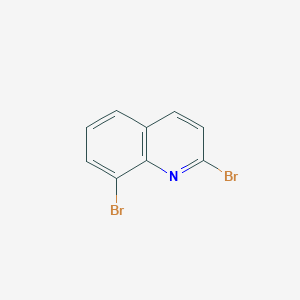

2,8-Dibromoquinoline

Vue d'ensemble

Description

2,8-Dibromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, material science, and supramolecular chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,8-Dibromoquinoline can be synthesized through various methods. One common approach involves the bromination of quinoline derivatives. For instance, the bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) or molecular bromine can yield this compound . Another method involves the lithiation of quinoline followed by bromination with bromine or other brominating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to achieve the desired product efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 2,8-Dibromoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as butyllithium (BuLi) and lithium diisopropylamide (LDA) are commonly used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield various functionalized quinoline derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Organic Synthesis:

2,8-Dibromoquinoline serves as a valuable building block in organic synthesis. The presence of bromine atoms allows for various substitution reactions, enabling the formation of more complex molecules. This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by different nucleophiles, facilitating the synthesis of derivatives with tailored properties.

Reactivity:

The unique positioning of the bromine atoms enhances the compound's ability to undergo oxidation and reduction reactions, making it a versatile intermediate in chemical processes. It is also utilized in coupling reactions to generate complex organic frameworks.

Biological Applications

Antimicrobial Activity:

Recent studies have highlighted the potent antifungal properties of this compound derivatives. One notable compound demonstrated significant activity against various fungal strains, including Candida albicans, Cryptococcus, and Aspergillus, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL . This activity is attributed to its ability to interfere with metal ion homeostasis in fungal cells, distinguishing it from traditional antifungal agents.

Case Study: Antifungal Effects

A specific study investigated a dibromoquinoline derivative (referred to as compound 4b) that exhibited broad-spectrum antifungal activity. At subinhibitory concentrations, it inhibited key virulence factors such as hyphae formation and biofilm development in C. albicans, indicating its potential as a therapeutic agent against fungal infections .

Anticancer Potential:

The anticancer activity of this compound has also been explored extensively. Various derivatives have shown cytotoxic effects against human cancer cell lines, particularly breast carcinoma (MCF-7). Some derivatives exhibited IC50 values ranging from 1.7 to 29.6 µg/mL, suggesting their potential as lead candidates for cancer therapy .

Materials Science

Advanced Materials:

In materials science, this compound is utilized in the synthesis of advanced materials due to its unique electronic properties and structural characteristics. It can be employed in the development of organic semiconductors and photovoltaic materials.

Mécanisme D'action

The mechanism of action of 2,8-Dibromoquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerase I, leading to antiproliferative effects on cancer cells . Additionally, it can induce apoptosis and disrupt cell migration, contributing to its anticancer activity .

Comparaison Avec Des Composés Similaires

2,8-Dimethylquinoline: Similar in structure but with methyl groups instead of bromine atoms.

8-Bromo-2-methylquinoline: Contains a single bromine atom and a methyl group.

2,8-Dichloroquinoline: Contains chlorine atoms instead of bromine.

Uniqueness: 2,8-Dibromoquinoline is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its potential as a precursor for various functionalized derivatives .

Activité Biologique

2,8-Dibromoquinoline, a brominated derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various biologically active molecules and is instrumental in the development of new therapeutic agents.

Chemical Structure and Synthesis

This compound is characterized by two bromine atoms at the 2 and 8 positions of the quinoline ring. This unique substitution pattern enhances its reactivity and biological properties. The compound can be synthesized through several methods, including the bromination of quinoline derivatives using reagents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to antiproliferative effects on cancer cells. In vitro studies have demonstrated that derivatives of this compound can selectively induce apoptosis in various cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | Topoisomerase I inhibition |

| This compound | MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| This compound | HeLa (Cervical) | 10.0 | Cell cycle arrest |

Antifungal Activity

A notable study identified a dibromoquinoline compound with broad-spectrum antifungal activity against species such as Candida albicans, Cryptococcus, and Aspergillus. The compound exhibited an inhibitory concentration as low as 0.5 µg/mL and was effective in disrupting key virulence factors associated with fungal pathogenesis .

Table 2: Antifungal Activity of Dibromoquinoline Compounds

| Compound | Fungal Species Tested | Minimum Inhibitory Concentration (µg/mL) | Effect on Virulence Factors |

|---|---|---|---|

| Compound 4b | Candida albicans | 0.5 | Inhibition of hyphae formation |

| Compound 4b | Cryptococcus | 0.5 | Disruption of biofilm formation |

| Compound 4b | Aspergillus | 0.5 | Inhibition of growth |

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown promising antibacterial properties. Studies have reported effective inhibition against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like topoisomerase I and certain bacterial enzymes crucial for survival.

- Cellular Interference : It affects cellular processes such as DNA replication and transcription, leading to cell death in malignant cells.

- Virulence Factor Disruption : In fungi, it interferes with the expression of virulence factors that contribute to pathogenicity.

Case Studies

- Anticancer Study : A study published in a prominent journal demonstrated that a specific derivative of this compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways.

- Antifungal Research : Another investigation focused on the antifungal properties of dibromoquinolines revealed that compound 4b significantly reduced biofilm formation in Candida albicans, suggesting potential therapeutic applications for fungal infections resistant to conventional treatments .

Propriétés

IUPAC Name |

2,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABNLZUYUAAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672820 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871507-79-8 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871507-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2,8-dibromoquinoline in chemical synthesis?

A: this compound serves as a valuable starting material for creating diverse chemical structures. Its reactivity stems from the two bromine atoms, which can be selectively substituted in various reactions. For example, it's used in palladium-catalyzed coupling reactions like Suzuki, Sonogashira, and Stille couplings to introduce aryl, alkynyl, or other groups at the 2- and 8-positions. [, ]

Q2: How does this compound contribute to the development of Poly (Adenosine Diphosphate Ribose) Polymerase-1 (PARP-1) inhibitors?

A: Researchers utilize this compound as a starting point to synthesize quinoline-8-carboxamides, a new class of PARP-1 inhibitors. [] These inhibitors are designed to maintain a specific pharmacophore conformation through an intramolecular hydrogen bond, crucial for interacting with the PARP-1 enzyme. By introducing various substituents at the 2- and 3-positions of the quinoline ring, researchers can fine-tune the inhibitory potency of the resulting compounds. []

Q3: Can you provide an example of how this compound is used in the development of catalysts?

A: this compound is a key component in synthesizing tridentate ligands, which are then used to create Group 4 metal complexes for ethylene polymerization catalysis. [] Specifically, reacting this compound with bis(o-hydroxyaryl) compounds creates a ligand precursor. This precursor, upon reaction with group 4 metal alkyls (like TiBn4 or ZrBn4), leads to different coordination modes with the metal center, yielding active polymerization catalysts when activated with MAO/borate cocatalysts. [] These catalysts have shown promising results in producing polyethylene copolymers with high molecular weights and multimodal molecular weight distributions, important factors in tailoring polymer properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.